Home > Products > Screening Compounds P34157 > 3-(4-chlorophenyl)-4-oxo-N-[4-(trifluoromethoxy)phenyl]phthalazine-1-carboxamide
3-(4-chlorophenyl)-4-oxo-N-[4-(trifluoromethoxy)phenyl]phthalazine-1-carboxamide - 320417-62-7

3-(4-chlorophenyl)-4-oxo-N-[4-(trifluoromethoxy)phenyl]phthalazine-1-carboxamide

Catalog Number: EVT-2828710
CAS Number: 320417-62-7
Molecular Formula: C22H13ClF3N3O3
Molecular Weight: 459.81
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-1R-[3-(4-Ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-yl]-ethyl-N-pyridin-3-ylmethyl-2-(4-fluoro-3-trifluoromethyl-phenyl)-acetamide (VUF10472/NBI-74330)

  • Compound Description: VUF10472/NBI-74330 is a 3H-pyrido[2,3-d]pyrimidin-4-one derivative that acts as a non-competitive antagonist of the chemokine receptor CXCR3. This compound exhibits inverse agonistic properties at the constitutively active mutant of CXCR3, CXCR3 N3.35A. []

N-1R-[3-(4-Ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-yl]-ethyl-N-pyridin-3-ylmethyl-2-(4-trifluoromethoxy-phenyl)-acetamide (VUF10085/AMG-487)

  • Compound Description: VUF10085/AMG-487, another 3H-pyrido[2,3-d]pyrimidin-4-one derivative, functions as a non-competitive antagonist of the chemokine receptor CXCR3. It also displays inverse agonistic activity at the constitutively active mutant CXCR3 N3.35A. []

Decanoic Acid {1-[3-(4-Cyano-phenyl)-4-oxo-3,4-dihydro-quinazolin-2-yl]-ethyl}-(2-dimethylamino-ethyl)-amide (VUF5834)

  • Compound Description: VUF5834, a 3H-quinazolin-4-one derivative, exhibits non-competitive antagonism of the chemokine receptor CXCR3. It acts as a full inverse agonist at the constitutively active mutant CXCR3 N3.35A. []

1,3-Bis-[2-(3,4-Dichloro-phenyl)-2-oxo-ethyl]-3H-imidazol-1-ium Bromide (VUF10132)

  • Compound Description: VUF10132, an imidazolium compound, demonstrates non-competitive antagonistic activity at the chemokine receptor CXCR3. It also acts as a full inverse agonist at the constitutively active mutant CXCR3 N3.35A. []

N,N-Dimethyl-N-[4-[[[2-(4-Methylphenyl)-6,7-dihydro-5H-benzocyclohepten-8-yl]-carbonyl]amino]benzyl] Tetrahydro-2H-pyran-4-aminium Chloride (TAK-779)

  • Compound Description: TAK-779 is a quaternary ammonium anilide that acts as a non-competitive antagonist at the chemokine receptor CXCR3. In contrast to the previously mentioned compounds, TAK-779 exhibits weak partial inverse agonism at the constitutively active mutant CXCR3 N3.35A, suggesting a potentially different binding mode to the receptor. []

(R)-N-{1-[3-(4-Ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]-pyrimidin-2-yl]-ethyl}-N-pyridin-3-yl-methyl-2-(4-trifluoromethoxyphenyl)-acetamide (AMG 487)

  • Compound Description: AMG 487 is a potent and selective orally bioavailable chemokine (C-X-C motif) receptor 3 (CXCR3) antagonist. AMG 487 is metabolized by CYP3A, resulting in the formation of two primary metabolites: a pyridyl N-oxide (M1) and an O-deethylated AMG 487 (M2). []

Pyridyl N-oxide AMG 487 (M1)

  • Compound Description: M1 is a pyridyl N-oxide metabolite of AMG 487, a potent and selective CXCR3 antagonist. []

O-Deethylated AMG 487 (M2)

  • Compound Description: M2 is an O-deethylated metabolite of AMG 487. It acts as a CYP3A inhibitor, exhibiting both competitive and mechanism-based inhibition. []

Properties

CAS Number

320417-62-7

Product Name

3-(4-chlorophenyl)-4-oxo-N-[4-(trifluoromethoxy)phenyl]phthalazine-1-carboxamide

IUPAC Name

3-(4-chlorophenyl)-4-oxo-N-[4-(trifluoromethoxy)phenyl]phthalazine-1-carboxamide

Molecular Formula

C22H13ClF3N3O3

Molecular Weight

459.81

InChI

InChI=1S/C22H13ClF3N3O3/c23-13-5-9-15(10-6-13)29-21(31)18-4-2-1-3-17(18)19(28-29)20(30)27-14-7-11-16(12-8-14)32-22(24,25)26/h1-12H,(H,27,30)

InChI Key

BCGWYQYGUYDNJN-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=NN(C2=O)C3=CC=C(C=C3)Cl)C(=O)NC4=CC=C(C=C4)OC(F)(F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.